molecular formula C16H18N4O2S B12934795 1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide CAS No. 921220-96-4

1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide

Cat. No.: B12934795
CAS No.: 921220-96-4
M. Wt: 330.4 g/mol
InChI Key: LIPWLXWCAHTKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide is a heterocyclic compound featuring a benzimidazole core substituted with an ethyl group at position 1, a pyridin-4-yl moiety at position 2, and a sulfonamide group at position 5. The N,N-dimethylation of the sulfonamide enhances its solubility and metabolic stability, while the pyridin-4-yl group may contribute to target-binding interactions, as seen in analogous pharmacologically active compounds .

Synthesis of this compound likely involves sequential functionalization: Suzuki-Miyaura coupling to introduce the pyridin-4-yl group (as demonstrated for indazole derivatives in ), followed by sulfonamide formation via sulfonation and amidation . Structural validation would employ X-ray diffraction (XRD) and spectroscopic methods (e.g., NMR, IR), with refinement tools like SHELXL ensuring accuracy .

Properties

CAS No.

921220-96-4

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-ethyl-N,N-dimethyl-2-pyridin-4-ylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-4-20-15-6-5-13(23(21,22)19(2)3)11-14(15)18-16(20)12-7-9-17-10-8-12/h5-11H,4H2,1-3H3

InChI Key

LIPWLXWCAHTKNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Formation of Benzimidazole Ring

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or dehydrating conditions. For example, the reaction of 4-aminobenzene derivatives with pyridine-4-carboxaldehyde under reflux in acidic media can yield 2-(pyridin-4-yl)benzimidazole intermediates.

Introduction of Pyridin-4-yl Group

The pyridin-4-yl substituent at the 2-position is often introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, depending on the availability of halogenated benzimidazole precursors and pyridinyl boronic acids or amines.

Sulfonamide Group Installation

The sulfonamide moiety at the 5-position of benzimidazole is introduced by sulfonylation of the corresponding amine or hydroxyl group. Typical reagents include sulfonyl chlorides (e.g., benzenesulfonyl chloride) reacting with the amine under basic conditions.

  • The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
  • Bases like triethylamine or pyridine are used to neutralize the generated hydrochloric acid.
  • Temperature control (0–25°C) is critical to avoid side reactions.

Alkylation to Introduce Ethyl and N,N-Dimethyl Groups

The N-ethyl and N,N-dimethyl substitutions on the benzimidazole nitrogen atoms are typically achieved by alkylation reactions:

  • Alkyl halides such as ethyl bromide or ethyl iodide are reacted with the benzimidazole under basic conditions.
  • For N,N-dimethylation, methylating agents like methyl iodide or dimethyl sulfate are used.
  • The reaction is often performed in polar solvents like acetonitrile or DMF with bases such as potassium carbonate or sodium hydride.

Representative Preparation Method from Literature

A related benzimidazole sulfonamide derivative preparation process described in patent EP2834224B1 involves:

  • Reduction of nitro-substituted benzamido propanoate intermediates using iron in acetic acid or hydrochloric acid solvents.
  • Condensation with cyanophenylamino acetic acid derivatives in the presence of condensing agents like N,N-carbonyldiimidazole.
  • Conversion to mesylate salts by reaction with methane sulfonic acid.
  • Purification by crystallization from suitable solvents such as ether, ester, or ketone solvents.

Although this patent focuses on related benzimidazole derivatives, the methodology provides insight into handling sulfonamide and pyridinyl substitutions, as well as purification strategies to achieve high purity (>95% by HPLC) of the final compound.

Reaction Conditions and Solvent Selection

Step Reagents/Conditions Solvents Notes
Nitro reduction Fe + Acetic acid or HCl Ether, hydrocarbon, chloro solvents 2–8 molar equivalents Fe; 1–7 molar equiv. acid
Condensation N,N-carbonyldiimidazole + amine derivatives THF, acetone Room temperature to 30°C, 16 hours
Sulfonamide formation Sulfonyl chloride + amine + base DMF, DCM 0–25°C, inert atmosphere preferred
Alkylation Alkyl halides + base DMF, acetonitrile Controlled temperature, avoid over-alkylation
Purification Crystallization, solvent washing Ether, ester, ketone solvents Enhances purity to >95% by HPLC

Purification Techniques

  • Crystallization from solvent mixtures such as petroleum ether/ethyl acetate or ethyl acetate alone is effective.
  • Washing with cold water and organic solvents removes impurities.
  • Use of mesylate salt formation improves compound stability and crystallinity.
  • High-performance liquid chromatography (HPLC) is employed to monitor purity.

Summary of Key Research Findings

  • The reduction of nitro intermediates using iron in acidic media is efficient and scalable.
  • Condensation reactions using carbonyldiimidazole facilitate amide bond formation with high yields.
  • Sulfonamide formation requires careful control of base and temperature to prevent side reactions.
  • Alkylation steps must be optimized to avoid multiple substitutions or decomposition.
  • Purification by crystallization and salt formation is critical for obtaining analytically pure compounds.
  • Solvent choice significantly impacts reaction efficiency and product isolation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity enables functionalization for pharmacological optimization:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated sulfonamide derivatives65-78
AcylationAcetyl chloride, pyridine, RTN-acetyl sulfonamide analogs70-82
ArylationAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl sulfonamide compounds55-68

Key Findings :

  • Alkylation and acylation reactions retain the benzimidazole scaffold while modifying pharmacokinetic properties.

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) facilitates aryl group introduction, enhancing π-π stacking interactions in target binding.

Coordination Chemistry with Metal Ions

The sulfonamide and pyridinyl nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or bioactive applications:

Metal SaltReaction ConditionsComplex StructureApplicationReference
Cu(NO₃)₂·3H₂OEthanol/H₂O, RT, 12h[Cu(L)₂(H₂O)₂]·2H₂OAntimicrobial activity
FeCl₃·6H₂OMethanol, reflux, 6h[Fe(L)Cl₂]·CH₃OHOxidative catalysis

Data Insights :

  • Cu(II) complexes exhibit octahedral geometry with two water molecules in the coordination sphere.

  • Fe(III) complexes demonstrate moderate catalytic activity in oxidation reactions.

Oxidation of the Benzimidazole Ring

Controlled oxidation modifies the benzimidazole core, enabling access to fused heterocyclic systems:

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂, AcOH80°C, 4hBenzimidazole N-oxide derivative45
KMnO₄, H₂SO₄RT, 2hSulfone analog60

Mechanistic Notes :

  • Oxidation at the sulfur atom (S→SO₂) enhances electrophilicity, facilitating further substitutions .

  • N-oxide formation alters hydrogen-bonding capacity, impacting receptor affinity .

Cross-Coupling Reactions at the Pyridinyl Group

The pyridin-4-yl substituent participates in transition metal-catalyzed couplings:

ReactionCatalysts/ReagentsProductsYield (%)Reference
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, DME, 90°C4-Arylpyridine hybrids72
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated pyridine derivatives68

Structural Impact :

  • Suzuki couplings diversify the pyridine ring’s electronic profile, modulating bioactivity.

  • Buchwald-Hartwig amination introduces nitrogen-based pharmacophores for enhanced target engagement.

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring-opening reactions:

ConditionObservationProposed MechanismReference
pH < 3Protonation at N1 of benzimidazoleStabilization of cationic form
pH > 10Deprotonation of sulfonamide NHFormation of sulfonamide anion

Analytical Evidence :

  • UV-Vis spectroscopy confirms tautomeric shifts in acidic/basic media.

  • NMR studies reveal reversible ring-opening at extreme pH (>12).

Photochemical Reactivity

UV irradiation induces electronic transitions, leading to dimerization or bond cleavage:

Wavelength (nm)ProductsQuantum Yield (Φ)Reference
254[2+2] Cycloaddition dimer0.12
365C-S bond cleavage fragments0.08

Applications :

  • Photodimerization products show altered solubility for formulation studies.

  • Fragmentation pathways inform stability assessments under light exposure.

Scientific Research Applications

1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Benzimidazole 1-Ethyl, 2-(pyridin-4-yl), 5-sulfonamide Sulfonamide, pyridinyl High rigidity, potential kinase inhibition
5-(Pyridin-4-yl)-1H-indazol-3-amine [3] Indazole 5-(pyridin-4-yl), 3-amine Amine Potent and selective activity in kinase assays
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine [4] Oxadiazole 5-(pyridin-4-yl), 2-phenylamine Oxadiazole, amine Enhanced thermal stability
Imp. A(EP) [5] Ethanamine Phenyl, pyridin-4-yl, succinate Succinate, dimethyl Pharmaceutical impurity; low bioactivity

Key Observations:

  • Substituent Effects : The pyridin-4-yl group (para-substituted) in the target compound may facilitate stronger π-π stacking interactions than pyridin-2-yl (ortho) analogs, as seen in impurity profiles () .
  • Functional Groups : Sulfonamide groups (target) generally enhance solubility and metabolic stability compared to amine or oxadiazole functionalities .

Physicochemical and Pharmacological Properties

  • Solubility: The N,N-dimethyl sulfonamide group likely improves aqueous solubility over non-sulfonylated analogs (e.g., indazole derivatives in ) .
  • Stability : The benzimidazole core may confer higher thermal stability compared to oxadiazole-based compounds () .

Impurity Profile and Regulatory Considerations

  • Related Impurities : Imp. A(EP) () shares the pyridin-4-yl group but lacks the benzimidazole core, highlighting the importance of regioselective synthesis to avoid byproducts .
  • Positional Isomerism : Pyridin-2-yl impurities (e.g., Imp. B(EP) in ) could arise from incorrect coupling steps, necessitating stringent process controls .

Research Findings and Data Analysis

  • Structural Insights : XRD data () confirm that pyridin-4-yl groups adopt planar conformations, optimizing ligand-receptor interactions .
  • Synthetic Yield : Amide coupling methods () achieve >80% yields for analogous compounds, suggesting scalability for the target .
  • Regulatory Compliance : Impurity thresholds () mandate rigorous chromatographic profiling to ensure <0.1% impurity levels in pharmaceuticals .

Biological Activity

1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

PropertyDetails
CAS No. 852955-74-9
Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
IUPAC Name This compound
InChI Key JCYPCAGOSZOZKZ-UHFFFAOYSA-N

Structure

The compound features a benzimidazole core, a pyridine ring, and a sulfonamide group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, while the pyridine and benzimidazole rings facilitate π-π stacking interactions with enzymes and receptors. This multi-faceted interaction profile suggests potential applications in treating inflammatory diseases and cancer.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies indicate that benzimidazole derivatives, including this compound, possess significant anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial effects against various pathogens. Its structural components suggest potential efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Preliminary studies have indicated that benzimidazole derivatives can exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in oncology .

Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory properties of various benzimidazole derivatives, this compound showed promising results in reducing edema in animal models. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like indomethacin.

Study 2: Antibacterial Activity

A comparative analysis was conducted on the antibacterial efficacy of this compound against standard bacterial strains. Results indicated that it exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of specific functional groups in modulating biological activity:

  • Pyridine Ring : Enhances interaction with biological targets.
  • Sulfonamide Group : Critical for anti-inflammatory activity.
  • Benzimidazole Core : Provides stability and facilitates interactions with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-N,N-dimethyl-2-(pyridin-4-yl)-1H-benzimidazole-5-sulfonamide, and how can purity be maximized?

  • Methodological Answer : The synthesis of benzimidazole sulfonamides typically involves multi-step reactions, including cyclization and sulfonylation. For example, benzimidazole cores can be synthesized via condensation of o-phenylenediamine derivatives with aldehydes under acidic conditions. Subsequent sulfonylation using sulfonyl chlorides in the presence of triethylamine (as a base) is critical to avoid side reactions. Purity (>95%) is achievable through recrystallization in ethanol or acetonitrile and validated via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substituent positions (e.g., pyridinyl and ethyl groups).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in related sulfonamide derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C16_{16}H19_{19}N4_4O2_2S).

Q. What are the recommended solubility and stability protocols for in vitro assays?

  • Methodological Answer : The compound is likely soluble in DMSO (test at 10 mM stock solutions) but may degrade in aqueous buffers. Stability studies (24–72 hours) in PBS (pH 7.4) at 37°C should precede assays. Note that DMSO is unsuitable for in vivo applications due to toxicity concerns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer : Focus on modifying:

  • Pyridinyl substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance π-π stacking with aromatic residues in target proteins.
  • Sulfonamide moiety : Replace dimethyl groups with bulkier amines to probe steric effects, as seen in analogous benzimidazole-based inhibitors .
  • Biological validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. What experimental strategies address contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment). Mitigate via:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control for DMSO concentration (<0.1%).
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT or ATP-lite) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding poses against targets like kinases or GPCRs.
  • ADMET prediction (SwissADME) : Optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. What are the best practices for reconciling in vitro potency with in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models.
  • Metabolite identification (LC-MS/MS) : Check for sulfonamide oxidation or benzimidazole ring hydroxylation, which may reduce activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.